molecular formula C11H14N2O3S B14913424 1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide

1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide

Cat. No.: B14913424
M. Wt: 254.31 g/mol
InChI Key: FKCONMQDGSPNKV-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group, a hydroxypropyl group, and a methanesulfonamide group

Preparation Methods

The synthesis of 1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the cyanophenyl intermediate:

    Attachment of the hydroxypropyl group: The hydroxypropyl group is introduced through a reaction with an appropriate alkylating agent.

    Formation of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(3-Cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide: This compound has a similar structure but with an ethyl group instead of a propyl group.

    1-(3-Cyanophenyl)-N-(2-hydroxypropyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-9(14)7-13-17(15,16)8-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3

InChI Key

FKCONMQDGSPNKV-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC(=CC=C1)C#N)O

Origin of Product

United States

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